1,4-Bis(trimethoxysilyl)benzene

Catalog No.
S3357268
CAS No.
90162-40-6
M.F
C12H22O6Si2
M. Wt
318.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(trimethoxysilyl)benzene

CAS Number

90162-40-6

Product Name

1,4-Bis(trimethoxysilyl)benzene

IUPAC Name

trimethoxy-(4-trimethoxysilylphenyl)silane

Molecular Formula

C12H22O6Si2

Molecular Weight

318.47 g/mol

InChI

InChI=1S/C12H22O6Si2/c1-13-19(14-2,15-3)11-7-9-12(10-8-11)20(16-4,17-5)18-6/h7-10H,1-6H3

InChI Key

YIRZROVNUPFFNZ-UHFFFAOYSA-N

SMILES

CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC

Canonical SMILES

CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC

1,4-Bis(trimethoxysilyl)benzene (BTMSB) is a bifunctional, aryl-bridged organosilane precursor essential for the synthesis of advanced hybrid organic-inorganic materials, most notably phenylene-bridged Periodic Mesoporous Organosilicas (PMOs). Featuring two highly reactive trimethoxysilyl groups separated by a rigid aromatic ring, this compound enables the construction of highly crosslinked siloxane networks with integrated organic functionality[1]. In procurement and material selection, BTMSB is prioritized over aliphatic or unbridged silanes due to its ability to impart crystal-like molecular periodicity within pore walls, exceptional hydrothermal stability, and intrinsic hydrophobicity[2]. Its rapid hydrolysis kinetics make it highly processable in surfactant-templated sol-gel syntheses, yielding high-surface-area frameworks critical for chromatography, catalysis, and advanced adsorption applications [3].

Substituting 1,4-bis(trimethoxysilyl)benzene with generic alternatives fundamentally compromises material performance and processability. Replacing it with unbridged precursors like tetraethyl orthosilicate (TEOS) yields purely inorganic silica, which lacks the intrinsic hydrophobicity and high-pH stability provided by the integrated phenylene bridges, leading to rapid degradation in alkaline environments [1]. Utilizing flexible aliphatic-bridged silanes, such as 1,4-bis(trimethoxysilylethyl)benzene (DEB), eliminates the crucial pi-pi stacking interactions required to form highly ordered, crystal-like pore walls, resulting in amorphous frameworks with lower mechanical integrity [2]. Furthermore, substituting BTMSB with its ethoxy analog, 1,4-bis(triethoxysilyl)benzene (BTEB), drastically slows sol-gel hydrolysis kinetics, requiring harsher catalysts or extended aging times that can disrupt the self-assembly of ordered mesophases and alter the desired particle morphology [3].

Accelerated Sol-Gel Kinetics and Morphological Control via Methoxy Functionality

In the synthesis of periodic mesoporous organosilicas, the choice of alkoxy leaving group dictates the condensation kinetics and final morphology. 1,4-Bis(trimethoxysilyl)benzene exhibits a significantly faster hydrolysis rate compared to its ethoxy counterpart, 1,4-bis(triethoxysilyl)benzene (BTEB) [1]. This rapid hydrolysis allows for shorter induction times and enables the controlled precipitation of highly ordered, rod-like PMO morphologies under mild aqueous conditions. In contrast, BTEB requires extended aging or altered catalyst concentrations that can compromise the uniformity of the mesostructure[2].

Evidence DimensionHydrolysis and condensation kinetics
Target Compound DataRapid hydrolysis, enables highly ordered rod-like mesostructures under mild conditions
Comparator Or Baseline1,4-Bis(triethoxysilyl)benzene (BTEB) (Slower hydrolysis, requires altered catalyst concentrations or extended aging)
Quantified DifferenceFaster sol-gel transition yielding higher structural order and specific morphologies
ConditionsAcidic or basic aqueous sol-gel synthesis with structure-directing agents

Procurement of the methoxy derivative is critical for manufacturing processes requiring rapid, reproducible self-assembly of ordered mesoporous materials without aggressive catalysts.

Enhanced Pore Wall Organization via Aromatic Pi-Pi Stacking

The rigid aromatic bridge in 1,4-bis(trimethoxysilyl)benzene fundamentally differentiates it from flexible aliphatic precursors like 1,4-bis(trimethoxysilylethyl)benzene (DEB). During co-condensation, the phenylene rings of BTMSB engage in strong pi-pi stacking interactions, driving the formation of crystal-like molecular periodicity within the amorphous silica pore walls[1]. This molecular-level organization results in higher surface areas and superior structural integrity compared to the less organized, amorphous frameworks derived from flexible aliphatic precursors [2].

Evidence DimensionPore wall organization and specific surface area
Target Compound DataCrystal-like pore wall periodicity via pi-pi stacking, highly organized
Comparator Or Baseline1,4-Bis(trimethoxysilylethyl)benzene (DEB) (Amorphous pore walls, lower structural organization)
Quantified DifferenceIncreased molecular-level pore organization and enhanced structural rigidity
ConditionsSurfactant-templated PMO synthesis

Buyers developing advanced adsorbents or catalyst supports must select the phenylene-bridged precursor to achieve the mechanical rigidity and high surface area required for demanding applications.

Superior Hydrolytic Stability for High-pH Chromatographic Media

Purely inorganic silica networks derived from precursors like tetraethyl orthosilicate (TEOS) are highly susceptible to dissolution in high-pH aqueous environments. By integrating the hydrophobic phenylene bridge directly into the siloxane network, 1,4-bis(trimethoxysilyl)benzene yields hybrid materials with exceptional chemical resistance [1]. Phenylene-bridged organosilica stationary phases demonstrate high retention and maintain structural stability under high-pH mobile phase conditions (e.g., pH > 9), where conventional TEOS-derived silica rapidly degrades and loses column efficiency [2].

Evidence DimensionChemical stability in high-pH media
Target Compound DataMaintains structural integrity and retention performance at high pH
Comparator Or BaselineTEOS-derived pure silica (Rapid dissolution and loss of stationary phase integrity)
Quantified DifferenceDramatically extended operational lifetime and stability in alkaline conditions
ConditionsReversed-phase HPLC with high-pH mobile phases

For manufacturers of chromatographic columns, utilizing this bridged precursor is essential to produce stationary phases capable of withstanding aggressive alkaline separation protocols.

Intrinsic Hydrophobicity for High-Affinity Target Adsorption

The incorporation of the phenylene bridge via 1,4-bis(trimethoxysilyl)benzene imparts a strongly hydrophobic character to the resulting mesoporous surfaces. Compared to purely inorganic silica or flexible aliphatic-bridged networks, phenylene-bridged PMOs exhibit a significantly higher affinity for non-polar and aromatic targets, such as nitroenergetics and organic solvents like hexane [1]. This intrinsic hydrophobicity improves pre-concentration efficiency from aqueous solutions, allowing for effective target capture without the need for extensive post-synthesis surface grafting [2].

Evidence DimensionAdsorption affinity for hydrophobic/aromatic molecules
Target Compound DataStrongly hydrophobic surface, high affinity for nitroenergetics and non-polar solvents
Comparator Or BaselineAliphatic-bridged PMOs or TEOS-derived silica (Lower hydrophobicity, reduced non-polar adsorption)
Quantified DifferenceSuperior pre-concentration and retention of hydrophobic targets from aqueous media
ConditionsAqueous extraction and pre-concentration of nitroenergetic contaminants

Environmental and analytical laboratories should procure this precursor to synthesize highly efficient sorbents for the extraction of organic pollutants from water.

Synthesis of High-Performance HPLC Stationary Phases

Leveraging its high-pH stability and intrinsic hydrophobicity demonstrated in comparative studies against TEOS, BTMSB is the ideal precursor for manufacturing durable, reversed-phase chromatographic packing materials that outlast conventional silica [1].

Production of Ordered Mesoporous Adsorbents for Environmental Remediation

Utilizing the rigid phenylene bridge to create high-surface-area, hydrophobic PMOs designed for the pre-concentration and removal of aromatic or non-polar contaminants (e.g., nitroenergetics) from groundwater [2].

Fabrication of Hybrid Organic-Inorganic Catalyst Supports

Capitalizing on the crystal-like pore wall organization and high thermal stability, BTMSB is used to synthesize robust mesoporous frameworks that can anchor chiral or organometallic catalysts for heterogeneous catalysis [3].

Development of Advanced Sol-Gel Coatings

Taking advantage of the rapid hydrolysis kinetics of the methoxy groups compared to ethoxy analogs, BTMSB is utilized in the formulation of mechanically rigid, highly crosslinked hybrid coatings that require mild curing conditions and precise morphological control[4].

Dates

Last modified: 08-19-2023

Explore Compound Types